N-(Adamant-1-yl)-4-oxo-1-pentyl-6-(phenylthio)-1,4-dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Adamant-1-yl)-4-oxo-1-pentyl-6-(phenylthio)-1,4-dihydroquinoline-3-carboxamide is a complex organic compound featuring an adamantane moiety, a quinoline core, and a phenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Adamant-1-yl)-4-oxo-1-pentyl-6-(phenylthio)-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The adamantane moiety is introduced via a nucleophilic substitution reaction, while the phenylthio group is added through a thiolation reaction using thiolating agents such as thiophenol .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-(Adamant-1-yl)-4-oxo-1-pentyl-6-(phenylthio)-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Substitution: The adamantane moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, thiophenol
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted adamantane derivatives
Scientific Research Applications
N-(Adamant-1-yl)-4-oxo-1-pentyl-6-(phenylthio)-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, antibacterial, and anticancer agent due to its unique structural features.
Materials Science: The compound’s adamantane moiety makes it useful in the design of novel materials with enhanced stability and mechanical properties.
Biological Studies: It is used in research to understand its interactions with various biological targets and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(Adamant-1-yl)-4-oxo-1-pentyl-6-(phenylthio)-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The quinoline core can interact with DNA or proteins, potentially inhibiting their function. The phenylthio group may also contribute to the compound’s biological activity by forming covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug featuring an adamantane moiety.
Rimantadine: Similar to amantadine, used as an antiviral agent.
Memantine: Used in the treatment of Alzheimer’s disease, also contains an adamantane moiety.
Uniqueness
N-(Adamant-1-yl)-4-oxo-1-pentyl-6-(phenylthio)-1,4-dihydroquinoline-3-carboxamide is unique due to the combination of its adamantane, quinoline, and phenylthio groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C31H36N2O2S |
---|---|
Molecular Weight |
500.7 g/mol |
IUPAC Name |
N-(1-adamantyl)-4-oxo-1-pentyl-6-phenylsulfanylquinoline-3-carboxamide |
InChI |
InChI=1S/C31H36N2O2S/c1-2-3-7-12-33-20-27(30(35)32-31-17-21-13-22(18-31)15-23(14-21)19-31)29(34)26-16-25(10-11-28(26)33)36-24-8-5-4-6-9-24/h4-6,8-11,16,20-23H,2-3,7,12-15,17-19H2,1H3,(H,32,35) |
InChI Key |
XHWXDADDJIFVDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=C(C(=O)C2=C1C=CC(=C2)SC3=CC=CC=C3)C(=O)NC45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.